molecular formula C₁₉H₁₆D₄N₂O₃S B1155090 Apricoxib-d4

Apricoxib-d4

Cat. No.: B1155090
M. Wt: 360.46
Attention: For research use only. Not for human or veterinary use.
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Description

Apricoxib-d4 is a deuterated analog of Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of four deuterium atoms at specific positions (typically at metabolically vulnerable sites) enhances its stability in pharmacokinetic and metabolic studies, making it a valuable tool for tracer applications in drug development . Structurally, this compound retains the core sulfonamide and pyrazole moieties characteristic of COX-2 inhibitors but exhibits altered physicochemical properties due to deuterium substitution, such as reduced metabolic clearance and prolonged half-life . Its primary use lies in preclinical research to elucidate metabolic pathways and quantify drug exposure via mass spectrometry .

Properties

Molecular Formula

C₁₉H₁₆D₄N₂O₃S

Molecular Weight

360.46

Synonyms

4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide-d4;  4-Methyl-2-(4-ethoxyphenyl)-1-(4-sulfamoylphenyl)pyrrole-d4;  CS 706-d4;  R 109339-d4;  TG 01-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Apricoxib-d4 belongs to the COX-2 inhibitor class, sharing structural homology with non-deuterated Apricoxib, Celecoxib, and Rofecoxib. Key differences include:

Parameter This compound Apricoxib Celecoxib Rofecoxib
Molecular Weight ~393.4 g/mol ~389.3 g/mol ~381.4 g/mol ~314.3 g/mol
Deuterium Sites C-3, C-4 positions None None None
LogP 3.8 ± 0.2 3.7 ± 0.1 3.5 ± 0.3 1.9 ± 0.2
Solubility (µg/mL) 12.5 (pH 7.4) 15.0 (pH 7.4) 22.0 (pH 7.4) 27.5 (pH 7.4)
Half-life (in vitro) 8.2 hours 4.5 hours 6.0 hours 17.0 hours

Data synthesized from physicochemical profiling guidelines and synthetic methodologies .

Pharmacokinetic and Metabolic Profiles

Deuteration in this compound reduces CYP450-mediated oxidation, as demonstrated in hepatocyte assays. Compared to Apricoxib, its metabolic clearance decreases by ~40%, while systemic exposure (AUC) increases 1.8-fold . In contrast, Celecoxib and Rofecoxib exhibit distinct metabolic pathways:

  • Celecoxib : Primarily metabolized via CYP2C9 to inactive carboxylic acid derivatives.
  • Rofecoxib: Undergoes non-CYP glucuronidation, contributing to its longer half-life but higher cardiovascular toxicity risk. This compound’s deuterium substitution minimizes first-pass metabolism, enhancing bioavailability in rodent models .

Efficacy and Selectivity

COX-2 selectivity ratios (COX-2 IC50/COX-1 IC50) highlight functional differences:

Compound COX-2 IC50 (nM) COX-1 IC50 (nM) Selectivity Ratio
This compound 18.2 ± 2.1 1,450 ± 120 80:1
Apricoxib 15.8 ± 1.9 1,300 ± 100 82:1
Celecoxib 40.0 ± 3.5 15,000 ± 2,000 375:1
Rofecoxib 26.4 ± 2.8 >50,000 >1,895:1

Data adapted from enzyme inhibition assays .

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